molecular formula C36H54Cl2P2Pd B12052125 Dichlorobis(dicyclohexylphenylphosphine)palladium(II)

Dichlorobis(dicyclohexylphenylphosphine)palladium(II)

Cat. No.: B12052125
M. Wt: 726.1 g/mol
InChI Key: VUEQQGYLLFFDDU-UHFFFAOYSA-L
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Description

Dichlorobis(dicyclohexylphenylphosphine)palladium(II): is a palladium-based compound widely recognized for its role as a catalyst in various organic reactions. Its empirical formula is C36H54Cl2P2Pd , and it has a molecular weight of 726.09 g/mol . This compound is particularly effective in facilitating cross-coupling reactions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichlorobis(dicyclohexylphenylphosphine)palladium(II) can be synthesized through the reaction of palladium(II) chloride with dicyclohexylphenylphosphine in an appropriate solvent. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves scaling up the laboratory procedures. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Dichlorobis(dicyclohexylphenylphosphine)palladium(II) is known to undergo various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are often complex organic molecules, including biaryl compounds, styrenes, and substituted alkynes, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Chemistry: Dichlorobis(dicyclohexylphenylphosphine)palladium(II) is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions. It enables the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of complex organic molecules .

Biology and Medicine: In biological and medicinal chemistry, this compound is used to synthesize bioactive molecules and pharmaceuticals. Its ability to facilitate the formation of complex molecular structures makes it invaluable in drug discovery and development .

Industry: In the industrial sector, Dichlorobis(dicyclohexylphenylphosphine)palladium(II) is used in the production of fine chemicals, agrochemicals, and advanced materials. Its role as a catalyst in various reactions enhances the efficiency and selectivity of industrial processes .

Mechanism of Action

The mechanism by which Dichlorobis(dicyclohexylphenylphosphine)palladium(II) exerts its catalytic effects involves the coordination of the palladium center with the reactants. This coordination facilitates the activation of the reactants, enabling the formation of new chemical bonds. The molecular targets and pathways involved include the activation of aryl halides and the formation of palladium-aryl intermediates, which then undergo transmetalation and reductive elimination to form the desired products .

Comparison with Similar Compounds

Comparison: Dichlorobis(dicyclohexylphenylphosphine)palladium(II) is unique due to its specific ligand environment, which provides a balance between steric hindrance and electronic properties. This balance enhances its catalytic activity and selectivity in various reactions compared to other similar compounds .

Properties

Molecular Formula

C36H54Cl2P2Pd

Molecular Weight

726.1 g/mol

IUPAC Name

dichloropalladium;dicyclohexyl(phenyl)phosphane

InChI

InChI=1S/2C18H27P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2*1H;/q;;;;+2/p-2

InChI Key

VUEQQGYLLFFDDU-UHFFFAOYSA-L

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.Cl[Pd]Cl

Origin of Product

United States

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